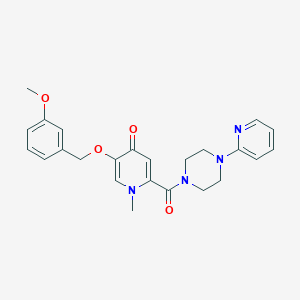

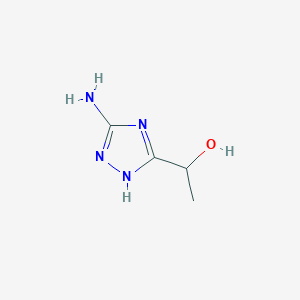

![molecular formula C7H10ClN3O2 B2626948 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride CAS No. 2375273-33-7](/img/structure/B2626948.png)

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride” is a derivative of tetrahydroimidazo[1,2-b]pyridazine . It has been synthesized and characterized in the context of anticancer activities . The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry .

Synthesis Analysis

The synthesis of this compound involves the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was studied in the presence of different bases to increase its yield using the model reaction between tosyl chloride and the compound .Molecular Structure Analysis

The molecular structure of this compound was validated using 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was performed in the presence of different bases .Applications De Recherche Scientifique

Synthesis and Derivative Formation

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials with novel properties. One study highlights its potential in generating various derivatives through reactions with different reagents, leading to compounds with significant biological activities (Abdelhamid et al., 2006). Another research avenue explores the cyclization reactions to produce conformationally restricted farnesyltransferase inhibitor analogues, showcasing its applicability in creating more metabolically stable drugs (Dinsmore et al., 2000).

Anticancer Activity

The compound and its derivatives have been evaluated for anticancer activities, demonstrating promising results against various cancer cell lines. In particular, derivatives synthesized bearing sulfonamides showed excellent activities comparable to standard drugs like 5-fluorouracil and etoposide against MCF-7 and SK-MEL-28 cancer cell lines, underscoring their potential as effective anticancer agents (Bourzikat et al., 2022).

Reactivity and Chemical Transformations

Research into the reactivity of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride and related compounds has yielded insights into their chemical behavior, facilitating the synthesis of novel heterocyclic structures. Studies have shown the formation of diverse derivatives through condensation reactions, highlighting the compound's utility in creating new molecules with potential biological and chemical applications (Vandyshev et al., 2015).

Novel Synthetic Approaches

Innovative synthetic methods utilizing 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride have been developed to access hydroimidazo[1,5-b]pyridazines, demonstrating the compound's versatility in organic synthesis. These methods allow for regio- and chemoselective formation of tetrahydroimidazo[1,5-b]pyridazines, opening up new avenues for the synthesis of complex heterocyclic compounds (Vandyshev et al., 2017).

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h4,9H,1-3H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKMLUCVVFHRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)